2-phenyl-2-(1H-pyrazol-1-yl)ethan-1-amine
Description
Properties
IUPAC Name |
2-phenyl-2-pyrazol-1-ylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c12-9-11(14-8-4-7-13-14)10-5-2-1-3-6-10/h1-8,11H,9,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWFOXFPTRSSNOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CN)N2C=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Amination of Pyrazoles from Primary Amines
A recent method for preparing N-substituted pyrazoles, which can be adapted for 2-phenyl-2-(1H-pyrazol-1-yl)ethan-1-amine, involves direct amination of primary aromatic amines with diketones and an electrophilic amination reagent. This approach is notable for its simplicity, mild conditions, and avoidance of metal catalysts.
- Primary amine (e.g., phenyl-substituted amine) is reacted with a diketone and an electrophilic amination reagent (such as O-(4-nitrobenzoyl)hydroxylamine).
- The reaction is performed in dimethylformamide (DMF) at 85 °C.
- The method yields N-aryl pyrazoles with moderate isolated yields (around 44% in model reactions).
- The process is tolerant to minor variations in reaction temperature and reagent proportions.
- No inorganic reagents or metals are required, and the reaction time is short.
- Workup involves alkaline extraction and chromatographic purification.
Reaction Conditions and Yields:
| Parameter | Condition/Value |
|---|---|
| Solvent | DMF |
| Temperature | 85 °C |
| Reaction Time | Short (hours scale) |
| Electrophilic Amination Reagent | O-(4-nitrobenzoyl)hydroxylamine |
| Yield (model compound) | ~44% isolated |
This method provides a straightforward route to functionalized pyrazoles directly from primary amines, which can be tailored for the target compound by choosing appropriate amines and diketones.
Multi-Step Synthesis via Protected Intermediates and Cyclization
A more complex but highly efficient patented process describes the preparation of pyrazole-containing compounds structurally related to this compound. The method involves:
- Cyclization of precursors in the presence of Lawesson's reagent to form thiazolidinone intermediates.
- Deprotection steps to reveal the pyrazole moiety.
- Subsequent reaction with amines or piperazine derivatives to introduce the amine functionality.
- Purification by crystallization and solvent washing.
- Organic layers are washed with aqueous sodium chloride and sodium bicarbonate solutions at controlled temperatures.
- Concentration under reduced pressure and controlled cooling steps are critical for crystallization.
- Use of glacial acetic acid to facilitate precipitation.
- Final purification includes washing with toluene or isopropyl alcohol and drying under controlled temperature and pressure.
- High yields (up to 90%) are reported for the final products.
- The process includes monitoring by HPLC to ensure reaction completion.
| Step | Conditions/Details |
|---|---|
| Cyclization | Lawesson's reagent, controlled temperature |
| Deprotection | Specific reagents, mild conditions |
| Amine introduction | Reaction with piperazine or amine derivatives |
| Washing and extraction | Aqueous NaCl, NaHCO3 washes at 50–55 °C |
| Concentration | 100–110 °C under atmospheric pressure |
| Acid addition | Glacial acetic acid at 50–55 °C |
| Cooling and crystallization | Stepwise cooling from 55 °C to 0–5 °C |
| Filtration and washing | Toluene or isopropyl alcohol at low temperature |
| Drying | Air oven or vacuum drying at 40–50 °C for 15–20 h |
| Yield | Up to 90% |
This method is well-suited for large-scale synthesis due to its high yield, reproducibility, and detailed purification protocol.
Summary Table of Preparation Methods
| Method Type | Key Reagents/Conditions | Advantages | Yield Range | Notes |
|---|---|---|---|---|
| Direct amination of primary amines | Primary amine, diketone, O-(4-nitrobenzoyl)hydroxylamine, DMF, 85 °C | Simple, metal-free, mild conditions | ~44% (model) | Short reaction time, scalable |
| Multi-step synthesis with protection | Lawesson's reagent, piperazine derivatives, acetic acid, washing steps | High yield, detailed purification | Up to 90% | Suitable for large-scale production |
| Cyclization and heterocycle formation | Hydrazines, methyl ketones, bromoacetyl derivatives, reflux in EtOH | Versatile, complex heterocycles | Variable | Requires adaptation for target compound |
Research Findings and Considerations
- The direct amination method offers a modern, efficient route but may require optimization for yield improvement when applied to this compound specifically.
- The patented multi-step process provides a robust and high-yielding pathway, emphasizing controlled reaction conditions and purification steps, making it ideal for industrial synthesis.
- Cyclization methods reported in heterocyclic chemistry literature expand the toolbox for pyrazole synthesis but often involve more complex reaction sequences.
Chemical Reactions Analysis
Types of Reactions
2-phenyl-2-(1H-pyrazol-1-yl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and alkylating agents are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles, amine derivatives, and oxidized compounds .
Scientific Research Applications
2-phenyl-2-(1H-pyrazol-1-yl)ethan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of 2-phenyl-2-(1H-pyrazol-1-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
The following table summarizes key structural and physicochemical differences between 2-phenyl-2-(1H-pyrazol-1-yl)ethan-1-amine and its analogs:
*Lipinski’s Rule of Five: MW ≤500, clogP ≤5, H-bond donors ≤5, acceptors ≤10 .
Key Observations:
- Substitution Patterns : The position of the pyrazole and phenyl groups significantly impacts molecular conformation. For example, the C4-phenyl substitution in the hydrochloride salt analog may enhance solubility but reduce membrane permeability compared to the C2-phenyl in the target compound.
- Stereochemistry : The R-configuration in the fluorophenyl analog could confer selective binding to biological targets, a feature absent in the achiral target compound.
Patent and Commercial Landscape
- The hydrochloride salt analog is listed as discontinued by CymitQuimica , possibly due to formulation challenges.
Biological Activity
Methyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(hydroxyimino)acetate, also known by its CAS number 658066-43-4, is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including detailed research findings, case studies, and relevant data.
Chemical Structure and Properties
- Molecular Formula : C₁₀H₆ClF₃N₂O₂
- Molecular Weight : 278.62 g/mol
- Melting Point : 206–208 °C
This compound features a pyridine ring substituted with a chloro and trifluoromethyl group, along with a hydroxyimino functional group. Such structural characteristics are known to influence its reactivity and biological interactions.
The biological activity of this compound has been linked to its ability to interact with various biological targets. Research indicates that the presence of electron-withdrawing groups, such as the trifluoromethyl moiety, enhances the compound's anticancer properties. Specifically, studies have shown that derivatives featuring these groups can inhibit key signaling pathways involved in cancer cell proliferation.
Key Findings:
- Anticancer Activity : The compound has demonstrated significant inhibitory effects on cancer cell lines, particularly those with FLT3/ITD mutations. In vitro studies reported an IC₅₀ value of approximately 0.072 µM against MV4-11 cells, indicating potent activity against acute myeloid leukemia (AML) .
- Cell Cycle Arrest : The compound induces cell cycle arrest at the G0/G1 phase in MV4-11 cells, suggesting a mechanism that may involve interference with cell cycle progression .
Case Studies
-
Inhibition of FLT3 Kinase :
- A series of analogs based on the structure of methyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(hydroxyimino)acetate were synthesized and evaluated for their ability to inhibit FLT3 kinase activity. One analog exhibited an IC₅₀ of 7.89 nM, showcasing its potential as a targeted therapy for FLT3-mutated leukemias .
- Apoptosis Induction :
Data Table: Biological Activity Overview
| Activity Type | Target | IC₅₀ Value (µM) | Notes |
|---|---|---|---|
| FLT3 Kinase Inhibition | MV4-11 Cells | 0.072 | Potent inhibition observed |
| Cell Cycle Arrest | MV4-11 Cells | N/A | Induces G0/G1 phase arrest |
| Apoptosis Induction | CML Cells | N/A | Downregulates Mcl-1 and Bcl-xL |
Q & A
Basic: What are the optimized synthetic routes for 2-phenyl-2-(1H-pyrazol-1-yl)ethan-1-amine?
Answer:
The synthesis typically involves nucleophilic substitution or condensation reactions. For example, reacting 2-bromo-2-phenylethan-1-amine with 1H-pyrazole under basic conditions (e.g., K₂CO₃ in DMF at 80°C) yields the target compound. Key parameters include reaction temperature, solvent polarity, and catalyst selection (e.g., Pd for cross-coupling variants). Purification via column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the amine product. Yield optimization may require iterative adjustments to stoichiometry and reaction time .
Basic: How is the crystal structure of this compound determined experimentally?
Answer:
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are grown via slow evaporation of a saturated solution (e.g., in ethanol). Data collection uses a diffractometer with Mo-Kα radiation (λ = 0.71073 Å). Structural refinement employs programs like SHELXL, which iteratively model atomic positions and thermal parameters. Key metrics include R-factor (<0.05) and data-to-parameter ratio (>10). Hydrogen bonding and π-π stacking interactions are analyzed using software like Mercury .
Advanced: How to address contradictory biological activity data in published studies?
Answer:
Contradictions often arise from variations in assay conditions, compound purity, or cell lines. Resolve discrepancies by:
- Validating purity via HPLC (>95%) and NMR.
- Replicating assays under standardized conditions (e.g., identical cell lines, incubation times).
- Performing dose-response curves to compare IC₅₀ values.
- Cross-referencing with structural analogs to identify substituent-specific effects (e.g., pyrazole ring modifications) .
Advanced: What experimental designs are effective for structure-activity relationship (SAR) studies?
Answer:
- Systematic substitution: Introduce electron-withdrawing/donating groups (e.g., -NO₂, -OCH₃) on the phenyl or pyrazole rings.
- Activity assays: Test derivatives against target enzymes (e.g., kinases) or cancer cell lines (e.g., A549).
- Computational modeling: Use molecular docking (AutoDock Vina) to predict binding affinities.
- Statistical analysis: Apply QSAR models to correlate substituent properties (logP, polarizability) with bioactivity .
Basic: What safety protocols are essential when handling this compound?
Answer:
- PPE: Gloves (nitrile), lab coat, and goggles.
- Ventilation: Use a fume hood to avoid inhalation.
- Storage: In airtight containers under inert gas (N₂/Ar) at 4°C to prevent degradation.
- Spill management: Neutralize with absorbent materials (vermiculite) and dispose as hazardous waste. Refer to SDS for skin/eye irritation risks .
Advanced: How to integrate computational docking into target identification?
Answer:
- Protein preparation: Retrieve 3D structures from PDB (e.g., EGFR kinase: 1M17). Remove water and add polar hydrogens.
- Ligand preparation: Generate 3D conformers of the compound using Open Babel.
- Docking: Run simulations with AutoDock Vina; analyze binding poses and interaction energies.
- Validation: Perform site-directed mutagenesis on predicted binding residues (e.g., Lys721 in EGFR) to confirm activity loss .
Advanced: What techniques elucidate reaction mechanisms in synthesis?
Answer:
- Kinetic studies: Monitor reaction progress via in-situ FTIR or NMR.
- Isotopic labeling: Use ¹⁵N-labeled pyrazole to trace nucleophilic attack pathways.
- DFT calculations: Simulate transition states (Gaussian 09) to identify rate-determining steps.
- Intermediate trapping: Quench reactions at partial conversion and isolate intermediates (e.g., Schiff bases) for characterization .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
